molecular formula C10H8F3N3O2 B12065266 6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole

6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole

Cat. No.: B12065266
M. Wt: 259.18 g/mol
InChI Key: AYRPWGBUCCZGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a nitro group at the 6-position and a trifluoropropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-(3,3,3-trifluoropropyl)-1H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Scientific Research Applications

6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects. The trifluoropropyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is unique due to the presence of both the nitro and trifluoropropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

6-nitro-2-(3,3,3-trifluoropropyl)-1H-benzimidazole

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)4-3-9-14-7-2-1-6(16(17)18)5-8(7)15-9/h1-2,5H,3-4H2,(H,14,15)

InChI Key

AYRPWGBUCCZGDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(F)(F)F

Origin of Product

United States

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